Cas no 680612-05-9 (Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-)

Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]- structure
680612-05-9 structure
Product Name:Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-
CAS No:680612-05-9
MF:C18H15F3N2O
MW:332.319714784622
CID:393751
PubChem ID:135524884
Update Time:2025-04-19

Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]-
    • 3-methyl-4-[1-prop-2-enyl-7-(trifluoromethyl)-2H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
    • 4-[1-allyl-7-(trifluoromethyl)-1H-indazol-3-yl]-3-methylphenol
    • CHEMBL222522
    • BDBM50157507
    • 3-Methyl-4-[1-(prop-2-en-1-yl)-7-(trifluoromethyl)-1,2-dihydro-3H-indazol-3-ylidene]cyclohexa-2,5-dien-1-one
    • SCHEMBL4032053
    • SWJSHDFDYLZVEN-UHFFFAOYSA-N
    • UWKBJYDKKYQSAB-UHFFFAOYSA-N
    • 680612-05-9
    • DTXSID10739197
    • Inchi: 1S/C18H15F3N2O/c1-3-9-23-17-14(5-4-6-15(17)18(19,20)21)16(22-23)13-8-7-12(24)10-11(13)2/h3-8,10,24H,1,9H2,2H3
    • InChI Key: SWJSHDFDYLZVEN-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC2C(C3C=CC(=CC=3C)O)=NN(CC=C)C=21)(F)F

Computed Properties

  • Exact Mass: 332.11375
  • Monoisotopic Mass: 332.11364759g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 456
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 38Ų

Experimental Properties

  • PSA: 38.05

Phenol, 3-methyl-4-[1-(2-propenyl)-7-(trifluoromethyl)-1H-indazol-3-yl]- Related Literature

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